{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid chemical structure
{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid chemical structure
An In-Depth Technical Guide to {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid: Synthesis, Characterization, and Potential Applications
Introduction
{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid represents a novel molecular scaffold integrating key pharmacophoric features: a tertiary N-aryl amide, an ether linkage, and a terminal carboxylic acid. This unique combination suggests potential for this compound as a versatile building block in medicinal chemistry and drug discovery. The N-phenylacetamide moiety is a component of various biologically active molecules, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The ethoxyacetic acid linker can impart favorable pharmacokinetic properties, such as improved solubility and the potential for specific interactions with biological targets.[6][7][8][]
This technical guide provides a comprehensive overview of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid, including its detailed chemical structure, a proposed synthetic pathway with a step-by-step experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Chemical Structure and Properties
The chemical structure of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid is characterized by a central ethoxyacetic acid backbone. The ether oxygen is substituted with a 2-(methyl(phenyl)amino)-2-oxoethyl group.
Systematic Name: {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol SMILES: CN(C(=O)COCC(=O)O)c1ccccc1 InChI Key: YJLXBGXNOOPXSW-UHFFFAOYSA-N
A table summarizing the key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
Proposed Synthetic Pathway
The synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-N-methyl-N-phenylacetamide, via the acylation of N-methylaniline. The second step is a Williamson ether synthesis, where the chloroacetamide intermediate is reacted with a salt of glycolic acid to form the desired product.
Caption: Proposed two-step synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid.
Experimental Protocol
Part 1: Synthesis of 2-chloro-N-methyl-N-phenylacetamide
This procedure is adapted from established methods for the synthesis of N-substituted chloroacetamides.[10][11][12]
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Reaction Setup: To a solution of N-methylaniline (10.7 g, 0.1 mol) and pyridine (9.5 g, 0.12 mol) in chloroform (100 ml), add the flask to an ice-water bath to maintain a temperature of 0-5 °C.
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Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in chloroform (50 ml) dropwise to the stirred reaction mixture over 1 hour.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, wash the reaction mixture successively with water (2 x 50 ml), 0.5 M HCl (2 x 50 ml), and 0.5 M NaOH (2 x 50 ml), followed by a final wash with distilled water (50 ml). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield colorless crystals of 2-chloro-N-methyl-N-phenylacetamide.
Part 2: Synthesis of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid
This step utilizes a Williamson ether synthesis approach.[13][14]
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Preparation of Sodium Glycolate: In a separate flask, dissolve glycolic acid (7.6 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 ml). To this solution, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 0.1 mol) portion-wise under a nitrogen atmosphere. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium glycolate.
-
Ether Synthesis: Add the previously synthesized 2-chloro-N-methyl-N-phenylacetamide (18.4 g, 0.1 mol) to the suspension of sodium glycolate in THF.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. Extract the product into ethyl acetate (3 x 75 ml). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid.
Analytical Characterization
The structure of the synthesized {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid can be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, a singlet for the N-methyl protons, singlets for the two different methylene (-CH₂-) groups, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, the N-methyl carbon, and the two methylene carbons. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations of the amide and carboxylic acid, and C-O stretching of the ether linkage. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Biological and Pharmacological Significance
While the biological activity of {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid has not been reported, the structural motifs present in the molecule are found in numerous compounds with significant pharmacological properties.
Phenylacetamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] For instance, some N-phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis.[2][3]
The ethoxyacetic acid moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles.[6][7][8][] Its inclusion can enhance aqueous solubility and provide a handle for further chemical modification or conjugation to other molecules.
Given these precedents, {2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid could be a valuable starting point for the development of novel therapeutic agents. A plausible mechanism of action, based on related compounds, could involve the inhibition of key cellular signaling pathways implicated in cell proliferation and survival.
Caption: A conceptual diagram of a potential anticancer mechanism of action.
Conclusion
{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid is a novel compound with a chemical structure that suggests significant potential for applications in drug discovery and development. This guide has provided a plausible and detailed synthetic route for its preparation, based on established chemical principles. The structural similarity of its constituent moieties to known bioactive molecules indicates that this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted.
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